

Molecular weight and formula of N-(Benzoyloxy)succinimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Benzoyloxy)succinimide**

Cat. No.: **B556249**

[Get Quote](#)

An In-Depth Technical Guide to N-(Benzoyloxy)succinimide

For researchers, scientists, and professionals engaged in drug development and biotechnology, **N-(Benzoyloxy)succinimide** stands as a valuable chemical reagent. This guide provides a comprehensive overview of its core properties, applications, and the methodologies for its use.

Core Properties and Specifications

N-(Benzoyloxy)succinimide, also known by synonyms such as Benzoic acid N-hydroxysuccinimide ester and N-Hydroxysuccinimidyl benzoate, is a solid compound with the chemical formula $C_{11}H_9NO_4$.^{[1][2][3][4][5]} Its molecular weight is 219.19 g/mol .^{[1][2][3][4]}

Quantitative Data Summary

For ease of reference, the key quantitative data for **N-(Benzoyloxy)succinimide** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₉ NO ₄	[1] [2] [3] [4] [5]
Molecular Weight	219.19 g/mol	[1] [2] [3] [4]
Melting Point	136-138 °C	[1] [2] [4] [6]
Appearance	Solid	[1] [2] [4] [6]
Storage Temperature	2-8°C	[1] [2] [4] [6]
CAS Number	23405-15-4	[1] [2] [3] [4]

Applications in Research and Development

N-(Benzoyloxy)succinimide is primarily utilized as a reagent for the introduction of a benzoyl group, particularly for the protection of primary amines in peptide synthesis and for the chemical modification of biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards nucleophiles like primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9).[\[7\]](#) This reactivity allows for the formation of stable amide bonds, a cornerstone of bioconjugation and surface functionalization techniques.[\[7\]](#)

In the realm of drug discovery, compounds with related structures, such as N-(benzoyloxy)benzamides, have been investigated as potential inhibitors of enzymes like acid ceramidase.[\[8\]](#) However, it is crucial to note that the stability of such compounds can be a concern, and they may exhibit promiscuous reactivity.[\[8\]](#)

Reaction Mechanism: Amine Acylation

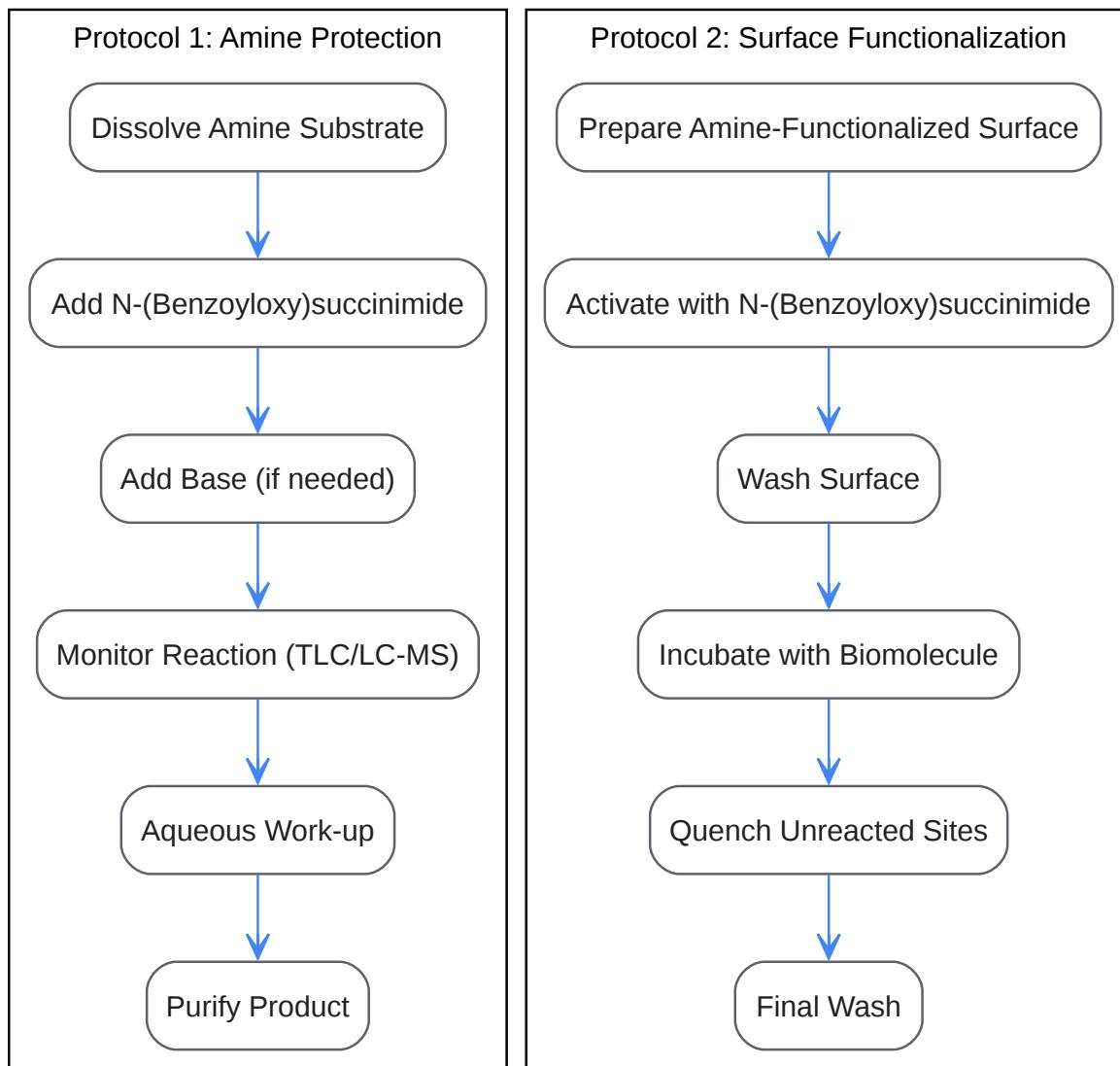
The fundamental reaction involving **N-(Benzoyloxy)succinimide** is the acylation of a primary amine. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl group. This reaction proceeds efficiently to yield a stable amide bond and N-hydroxysuccinimide as a byproduct.

Caption: General reaction scheme for the acylation of a primary amine using **N-(Benzoyloxy)succinimide**.

Experimental Protocols

While specific protocols are highly dependent on the substrate and desired outcome, the following provides a generalized framework for common applications of **N-(Benzoyloxy)succinimide**.

Protocol 1: General Procedure for Amine Protection


This protocol outlines the basic steps for the benzoylation of a primary amine, a common procedure in peptide synthesis.

- **Dissolution:** Dissolve the amine-containing substrate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- **Reagent Addition:** Add **N-(Benzoyloxy)succinimide** (typically 1.1 to 1.5 molar equivalents) to the solution.
- **Base Addition (Optional):** If the amine is present as a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO_3 solution) to remove unreacted **N-(Benzoyloxy)succinimide** and N-hydroxysuccinimide, and brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Surface Functionalization with NHS Esters for Biomolecule Immobilization

This protocol describes a general method for modifying a surface to covalently attach proteins or other amine-containing biomolecules.^[9]

- **Surface Preparation:** The substrate surface (e.g., glass, gold) must first be functionalized with primary amines. This can be achieved through various methods, such as silanization with aminosilanes (for glass) or self-assembled monolayers (SAMs) of amine-terminated thiols (for gold).
- **Activation:** The amine-functionalized surface is then reacted with a solution of **N-(Benzoyloxy)succinimide** in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration of the NHS ester and the reaction time will need to be optimized.
- **Washing:** After the activation step, the surface is thoroughly rinsed with the reaction buffer to remove any non-covalently bound reagents.
- **Biomolecule Coupling:** The activated surface is immediately incubated with a solution containing the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer. The optimal pH for this coupling reaction is typically between 7.2 and 8.5.^[9]
- **Quenching:** Any unreacted NHS esters on the surface are then quenched by incubating the surface with a solution containing a high concentration of a primary amine, such as ethanolamine or Tris buffer, to prevent non-specific binding in subsequent steps.
- **Final Washing:** The surface is washed extensively to remove any non-covalently bound biomolecules and quenching agents.

[Click to download full resolution via product page](#)

Caption: High-level workflow for amine protection and surface functionalization protocols.

Safety and Handling

N-(Benzoyloxy)succinimide is classified as acutely toxic if swallowed.[1][2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Benzoyloxy)succinimide 96 23405-15-4 [sigmaaldrich.com]
- 2. N-(Benzoyloxy)succinimide 96 23405-15-4 [sigmaaldrich.com]
- 3. N-(Benzoyloxy)succinimide - Benzoic acid N-hydroxysuccinimide ester [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-(Benzoyloxy)succinimide 96 23405-15-4 [sigmaaldrich.com]
- 6. N-(Benzoyloxy)succinimide 96 23405-15-4 [sigmaaldrich.com]
- 7. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of N-(Benzoyloxy)succinimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556249#molecular-weight-and-formula-of-n-benzoyloxy-succinimide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com